

An In-depth Technical Guide to the Solubility and Dissolution of Strontium Phosphate

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Compound of Interest

Compound Name: *Strontium phosphate*

Cat. No.: *B085154*

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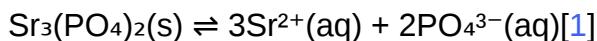
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and dissolution characteristics of **strontium phosphate** ($\text{Sr}_3(\text{PO}_4)_2$). **Strontium phosphate** is a compound of significant interest in the biomedical field, particularly in bone tissue engineering and drug delivery, owing to the therapeutic effects of strontium ions on bone metabolism. Understanding its solubility and dissolution behavior is critical for the design and development of innovative biomaterials and drug formulations. This document details the physicochemical properties, factors influencing solubility, and available kinetic data. It also provides standardized experimental protocols for characterization and diagrams of relevant biological signaling pathways.

Physicochemical Properties of Strontium Phosphate

Strontium phosphate is a white, solid inorganic salt that is generally considered insoluble in water. Its primary form is anhydrous, with the chemical formula $\text{Sr}_3(\text{PO}_4)_2$. The dissolution of **strontium phosphate** in an aqueous solution is an equilibrium process governed by its solubility product constant (K_{sp}).

The dissolution reaction is as follows:



The expression for the solubility product constant (K_{sp}) is:

$$K_{sp} = [Sr^{2+}]^3[PO_4^{3-}]^2$$

Data Presentation: Solubility of Strontium Phosphate

The reported values for the solubility product (K_{sp}) of **strontium phosphate** vary in the literature, which can be attributed to different experimental conditions and the formation of various hydrated or complexed species. It is crucial to consider the specific conditions under which these values were determined.

Parameter	Value	Conditions	Reference
Solubility Product (K _{sp})	1.0×10^{-31}	298 K (25 °C)	[2]
	4.0×10^{-28}	25 °C	[3]
Molar Solubility in Water	Approximately 1.0×10^{-7} M	Calculated from K _{sp} = 1.0×10^{-31} at 25°C	
	0.112 mg/L	20 °C	
Appearance	White solid	Standard state	[4]
Molar Mass	452.80 g/mol	[4]	
Density	4.53 g/cm ³	[4]	
Melting Point	1727 °C		

Factors Influencing Solubility and Dissolution

The solubility and dissolution rate of **strontium phosphate** are significantly influenced by several factors:

- pH: The solubility of **strontium phosphate** increases in acidic conditions. This is due to the protonation of the phosphate ion (PO₄³⁻), a weak base, to form HPO₄²⁻, H₂PO₄⁻, and ultimately H₃PO₄. This reaction shifts the dissolution equilibrium to the right, favoring the dissolution of the solid. The formation of different **strontium phosphate** phases, such as SrHPO₄ and Sr₃(PO₄)₂, is also pH-dependent.[5]

- Temperature: While specific data on the temperature dependence of **strontium phosphate** dissolution is limited, for most ionic compounds, solubility increases with temperature. However, the dissolution of some calcium phosphate phases can be exothermic, meaning their solubility decreases with increasing temperature. The effect of temperature on the dissolution rate is generally positive, leading to faster dissolution kinetics.[6]
- Ionic Strength: The presence of other ions in the solution can affect the activity of strontium and phosphate ions, thereby influencing the solubility. The common ion effect, where the presence of either strontium or phosphate ions from another source will decrease the solubility of **strontium phosphate**, is a key consideration.
- Particle Size and Surface Area: Smaller particle sizes and higher surface areas lead to a faster dissolution rate due to the increased contact area between the solid and the solvent.
- Presence of Complexing Agents: Agents that can form complexes with strontium or phosphate ions in solution will increase the solubility of **strontium phosphate** by reducing the concentration of free ions and shifting the dissolution equilibrium.
- Crystallinity: The crystallinity of the **strontium phosphate** can impact its dissolution rate. Amorphous or poorly crystalline forms are generally more soluble and dissolve faster than highly crystalline forms.

Dissolution Kinetics

Detailed quantitative data on the dissolution kinetics of pure **strontium phosphate**, such as dissolution rate constants under various conditions, are not extensively available in the scientific literature. Much of the existing research focuses on the dissolution of strontium-doped calcium phosphates, where strontium is incorporated into a hydroxyapatite or tricalcium phosphate matrix. In these composite materials, the release of strontium ions is a key factor in their biological activity. Studies on strontium-substituted β -tricalcium phosphate have shown that the incorporation of strontium can lead to a slower dissolution rate compared to pure β -tricalcium phosphate.[7]

The dissolution of strontium-containing calcium phosphate cements has been studied in simulated body fluid (SBF), with results indicating a sustained release of strontium ions over time.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and dissolution of **strontium phosphate**, adapted from standard methods for calcium phosphates and general analytical procedures.

Determination of Solubility Product (K_{sp})

This protocol is adapted from methods used for sparingly soluble salts.

Objective: To determine the equilibrium concentrations of strontium and phosphate ions in a saturated solution of **strontium phosphate** and calculate the K_{sp}.

Materials and Equipment:

- **Strontium phosphate** powder
- Deionized water
- Constant temperature water bath or shaker
- Centrifuge
- Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for strontium analysis
- UV-Vis Spectrophotometer for phosphate analysis (molybdenum blue method)
- pH meter
- Filtration apparatus (0.22 µm filter)

Procedure:

- Add an excess of **strontium phosphate** powder to a known volume of deionized water in a sealed container.
- Place the container in a constant temperature bath (e.g., 25 °C or 37 °C) and agitate continuously for an extended period (e.g., 72 hours or until equilibrium is reached).

- Periodically measure the concentration of strontium or phosphate ions in aliquots of the solution (after filtration) to determine when equilibrium has been established (i.e., when the concentration no longer changes with time).
- Once at equilibrium, carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
- Filter the sample through a 0.22 μm filter.
- Measure the pH of the saturated solution.
- Analyze the filtrate for strontium ion concentration using ICP-MS or AAS.
- Analyze the filtrate for phosphate ion concentration using the molybdenum blue spectrophotometric method.
- Calculate the K_{sp} using the equilibrium concentrations of Sr^{2+} and PO_4^{3-} .

In Vitro Dissolution Rate Study

This protocol is based on the principles outlined in ASTM F1926 for the dissolution testing of calcium phosphate materials.

Objective: To determine the rate of dissolution of **strontium phosphate** under controlled conditions.

Materials and Equipment:

- **Strontium phosphate** sample (e.g., powder, pellets, or coating on a substrate)
- Dissolution medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, or an acidic buffer)
- Dissolution testing apparatus (e.g., USP Apparatus 2 - paddle apparatus)
- Constant temperature bath (37 °C)
- ICP-MS or AAS for strontium analysis
- UV-Vis Spectrophotometer for phosphate analysis

- pH meter

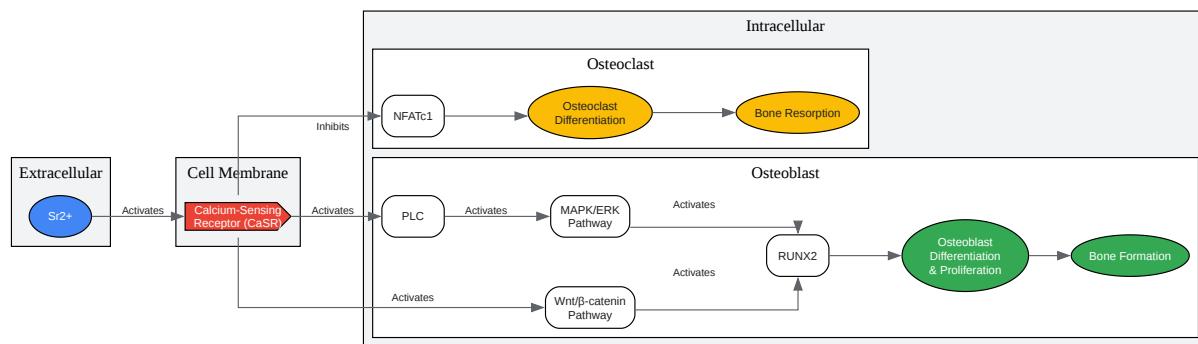
Procedure:

- Prepare the dissolution medium and adjust the pH to the desired value.
- Place a known amount of the **strontium phosphate** sample into the dissolution vessel.
- Add a specified volume of the pre-warmed (37 °C) dissolution medium to the vessel.
- Start the dissolution apparatus at a specified agitation speed (e.g., 50 rpm).
- At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the dissolution medium.
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
- Filter the collected samples.
- Analyze the samples for strontium and phosphate concentrations.
- Plot the cumulative amount of strontium and phosphate released versus time to determine the dissolution profile. The dissolution rate can be calculated from the slope of the initial linear portion of the curve.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways of Strontium in Bone Cells

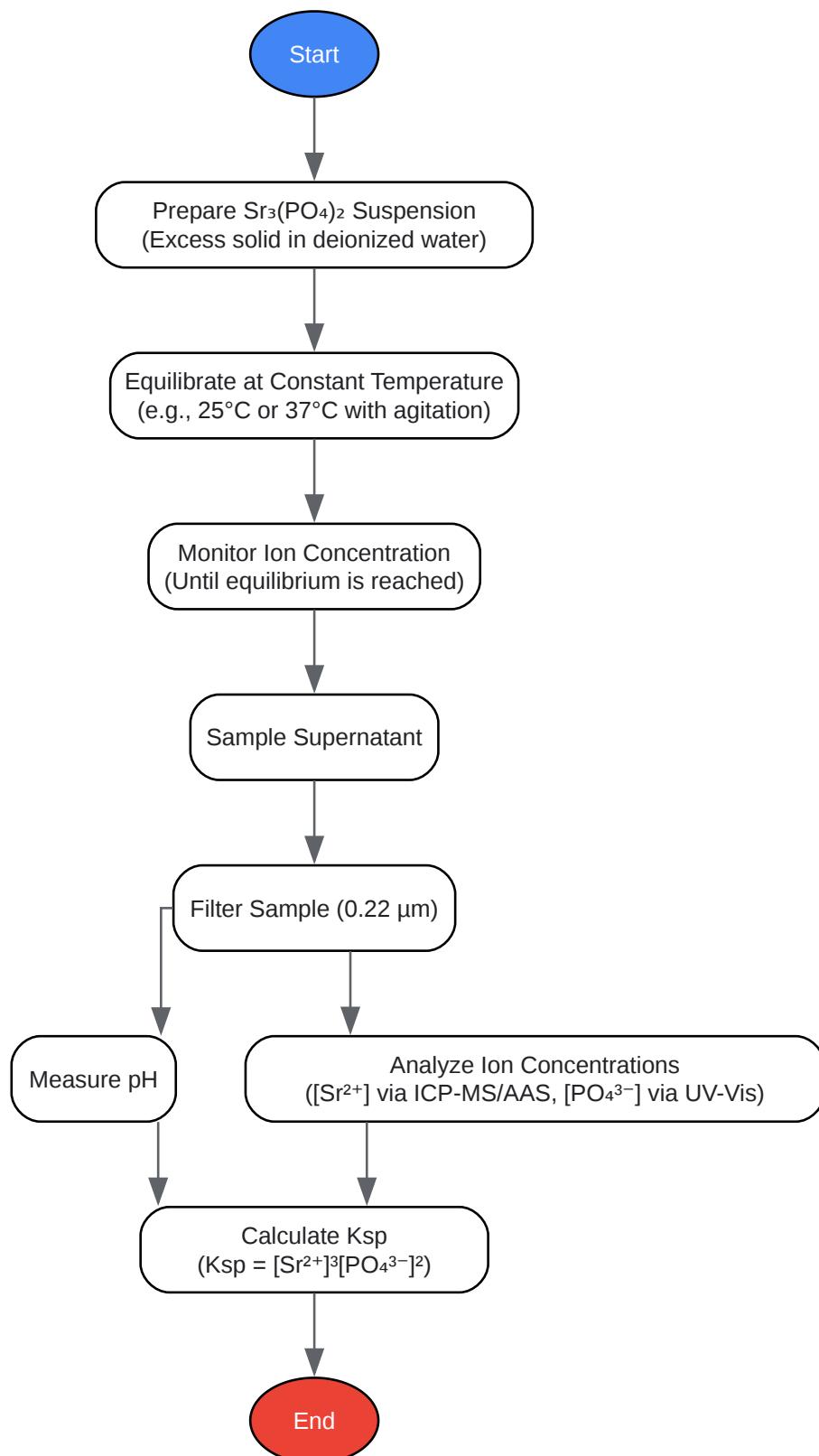
The biological effects of strontium released from **strontium phosphate** are primarily mediated through its interaction with the Calcium-Sensing Receptor (CaSR) on bone cells (osteoblasts and osteoclasts). This interaction triggers a cascade of intracellular signaling pathways that ultimately promote bone formation and inhibit bone resorption.[\[9\]](#)[\[10\]](#)[\[11\]](#)

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Strontium-activated signaling pathways in bone cells.

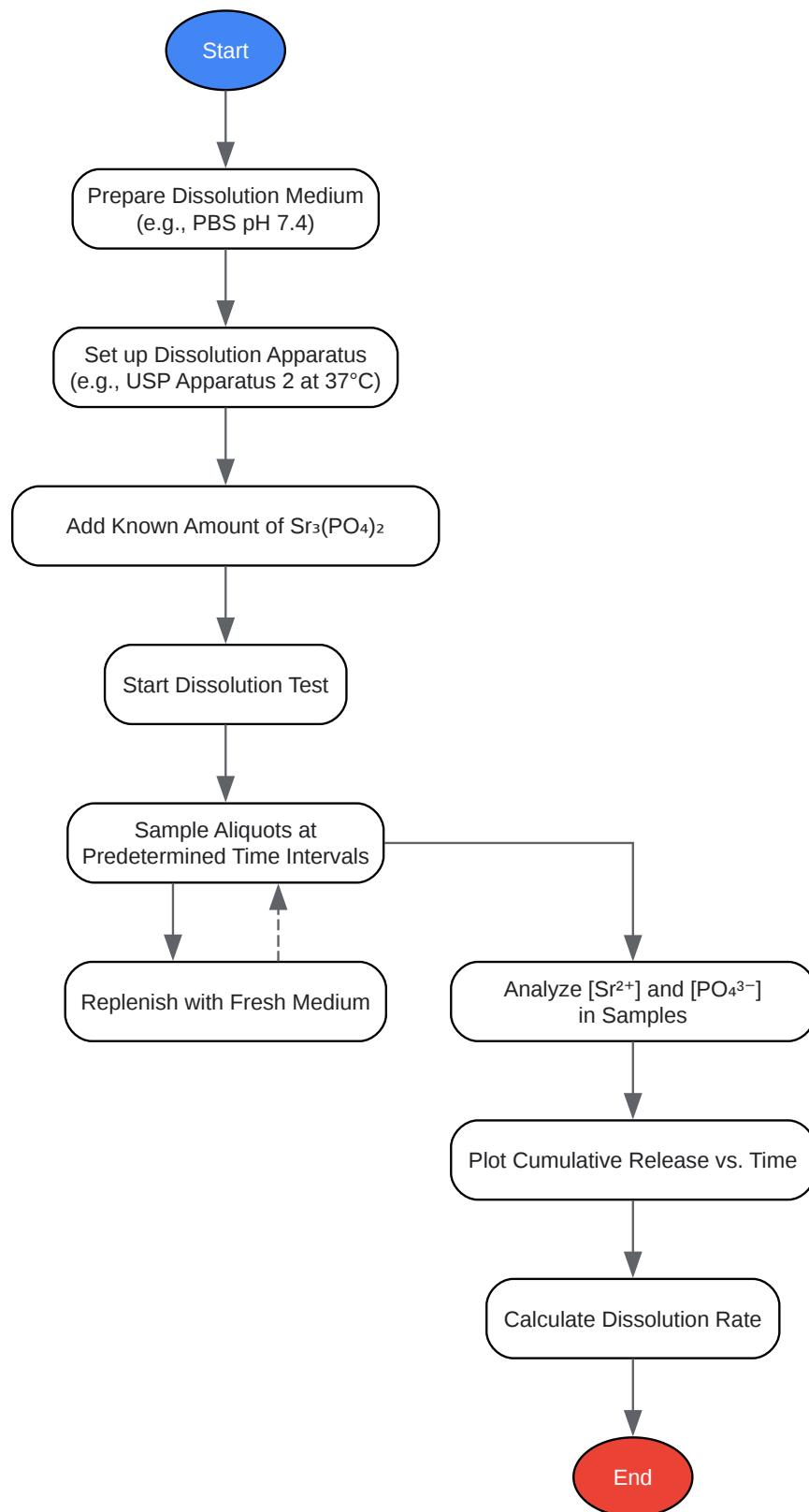
Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility product (K_{sp}) of **strontium phosphate**.

[Click to download full resolution via product page](#)**Workflow for determining the K_{sp} of strontium phosphate.**

Experimental Workflow for Dissolution Rate Study

This diagram outlines the process for conducting an in vitro dissolution rate study of **strontium phosphate**.

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Workflow for an in vitro dissolution rate study.

Conclusion

The solubility and dissolution of **strontium phosphate** are critical parameters that dictate its performance in biomedical applications. While its low solubility in water is well-established, the dissolution behavior is highly dependent on environmental factors, particularly pH. The provided experimental protocols offer a standardized approach to characterizing these properties, enabling researchers and drug development professionals to design and evaluate **strontium phosphate**-based materials effectively. The elucidation of strontium's signaling pathways highlights the molecular basis for its therapeutic effects on bone, providing a rationale for its use in orthopedic and dental applications. Further research is warranted to establish a more comprehensive quantitative understanding of the dissolution kinetics of pure **strontium phosphate** under a wider range of physiological conditions.

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